Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate
Overview
Description
Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of the 4-chlorophenyl group and the ester functional group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate typically involves the reaction of 5-bromo-2-thiophenecarboxylic acid with 4-chlorophenylboronic acid in the presence of a palladium catalyst. This reaction is known as the Suzuki-Miyaura coupling reaction. The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. The choice of solvents, catalysts, and purification methods is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require the use of bases like triethylamine and solvents like acetonitrile or DMF.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted thiophene derivatives with various functional groups.
Scientific Research Applications
Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 4-chlorophenyl group and the ester functional group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use in research or therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate
- Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate
- Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate
Uniqueness
Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which can impart distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its potential for various applications, making it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
methyl 5-(4-chlorophenyl)thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2S/c1-15-12(14)11-7-6-10(16-11)8-2-4-9(13)5-3-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCUTYCKIFLPKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384947 | |
Record name | methyl 5-(4-chlorophenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
649569-56-2 | |
Record name | methyl 5-(4-chlorophenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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